molecular formula C22H36O5 B1679729 Prostalene CAS No. 54120-61-5

Prostalene

Cat. No. B1679729
CAS RN: 54120-61-5
M. Wt: 380.5 g/mol
InChI Key: GNIYHUSSKSFYBD-DPUKWMSOSA-N
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Description

Prostalene is an analog of prostaglandin F2 alpha . It belongs to the class of organic compounds known as fatty acid methyl esters . These are compounds containing a fatty acid that is esterified with a methyl group .


Molecular Structure Analysis

Prostalene is a small molecule with a chemical formula of C22H36O5 . Its average weight is 380.525 and its monoisotopic weight is 380.256274259 .

Scientific Research Applications

1. Therapeutic Uses in Glaucoma and Hair Growth

Prostalene, specifically Prostamide F2α, has shown significant therapeutic applications. Derived from prostaglandin ethanolamide research, it has been used effectively in treating glaucoma and eyelash hypotrichosis. Moreover, its analog, bimatoprost, stimulates hair growth in isolated human scalp hair follicles and has shown to accelerate hair regrowth in mice. This discovery highlights Prostalene's potential in dermatological applications beyond eye care (Woodward, Wang, & Poloso, 2013).

2. Role in Reproductive Health and Labor Induction

Prostaglandins, a class to which Prostalene belongs, have been pivotal in reproductive health research. They play crucial roles in labor induction and the termination of early unwanted pregnancies. This expands Prostalene's applicability to obstetrics and gynecology, offering potential clinical applications in reproductive medicine (Karim & Hillier, 2012).

3. Application in Pelvic Floor Surgery

Prostalene derivatives like Prolene have been used in pelvic floor surgery, showcasing their utility in surgical materials. Studies have evaluated the clinical efficacy of Prolene in surgeries like dacryocystorhinostomy, indicating its effectiveness and availability as a surgical material, especially in resource-limited settings (Aslan et al., 2009).

4. Implications in Hypertension and Renal Function

Research has identified Prostasin, a component associated with Prostalene, as a potential marker for epithelial sodium channel (ENaC) activation in humans. This discovery is significant in understanding hypertension and renal function, indicating Prostalene's relevance in cardiovascular and renal research (Olivieri et al., 2005).

5. Role in Inflammation and Cardiovascular Health

Prostalene's involvement in inflammation has broad implications for cardiovascular health. Its derivatives, prostaglandins, have been identified as key mediators in the inflammatory response, indicating their significance in atherosclerosis and vascular injury response. This suggests potential clinical relevance for Prostalene in treating inflammatory conditions and cardiovascular diseases (Ricciotti & FitzGerald, 2011).

Future Directions

While specific future directions for Prostalene are not available, it’s worth noting that research into related compounds, such as prostaglandins, is ongoing and may yield new insights and applications .

properties

InChI

InChI=1S/C22H36O5/c1-4-5-10-14-22(2,26)15-13-18-17(19(23)16-20(18)24)11-8-6-7-9-12-21(25)27-3/h7-8,13,15,17-20,23-24,26H,4-5,9-12,14,16H2,1-3H3/b15-13+/t6?,17-,18-,19+,20-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNIYHUSSKSFYBD-MFZPGRHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(C=CC1C(CC(C1CC=C=CCCC(=O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CC=C=CCCC(=O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501021602
Record name Prostalene
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URL https://comptox.epa.gov/dashboard/DTXSID501021602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prostalene

CAS RN

54120-61-5
Record name Prostalene
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Record name Prostalene [USAN:INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prostalene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11454
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Record name Prostalene
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Record name Prostalene
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Record name PROSTALENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
178
Citations
WB Ley, BJ Purswell, JM Bowen - Theriogenology, 1988 - Elsevier
… of prostalene on postpartum pregnancy rate. Eighteen mares were injected by aseptic technique subcutaneously with 1 mg prostalene … Prostalene, given at 1 mg twice daily for 10 d …
Number of citations: 10 www.sciencedirect.com
BH Vickery, GI McRae, A Bajka - Prostaglandins and Medicine, 1979 - Elsevier
… In contrast, while a single dose of 15mg of prostalene administered 7 … prostalene treatment. Although menstrual flow was of normal duration, the cycle length following the prostalene …
Number of citations: 2 www.sciencedirect.com
RG Loy, JR Buell, W Stevenson… - Journal of Reproduction …, 1979 - europepmc.org
… follicles at the time of treatment with Prostalene, an analogue of … Ninety foaling mares were given Prostalene at various days … of interovulatory periods resulting from Prostalene on Day 6 …
Number of citations: 57 europepmc.org
WTK Bosu, AO McKinnon - The Canadian Veterinary Journal, 1982 - ncbi.nlm.nih.gov
… prostalene (recommended luteolytic dose); 4 mg prostalene (double luteolytic dose) or 4 mg twice at intervals of 12 hours or 24 hours. The prostalene … after the first prostalene treatment. …
Number of citations: 7 www.ncbi.nlm.nih.gov
W Holtz, T Diallo, B Spangenberg… - Journal of Animal …, 1979 - academic.oup.com
… with 2, 3, 4 or 5 mg Prostalene, respectively. At doses of 2 or … of 4 and 5 mg Prostalene inducing parturition in two groups of … treatment with 5 mg Prostalene. Blood samples were taken at …
Number of citations: 21 academic.oup.com
WB Ley, BJ Purkswell, JM Bowen - Journal of Equine Veterinary Science, 1988 - Elsevier
… 1 Twice daily injections of prostalene were performed in this study in order to optimize uterine contractility, while still maintaining a practical schedule for farm personnel. …
Number of citations: 6 www.sciencedirect.com
D Hamm, DM Witherspoon, JR Buell, CL Chen… - Theriogenology, 1981 - Elsevier
… prostalene (Synchrocept ™ ). K 11941 was used over a range of doses from 0.5 to 4.5 mg, while prostalene … doses of 2 mg or larger, and prostalene, were effective and safe luteolysins; …
Number of citations: 5 www.sciencedirect.com
WB Ley, JL Hoffman, MV Crisman, TN Meacham… - Journal of Equine …, 1989 - Elsevier
… synthetic prostaglandin-analogues : prostalene b , given as … ; 75% of the mares receiving prostalene for induction (No.=12/16… to foaling between the prostalene and fenprostalene treated …
Number of citations: 20 www.sciencedirect.com
B Vickery, W Briones, A Holstein - Prostaglandins and Medicine, 1979 - Elsevier
… Compound (PGF2~, prostalene, 15eOH or 15BOH epimers of prostalene) as a solution in saline was then infused in ascending doses over the range 0.4 - 6250 ~g per minute per 15 …
Number of citations: 3 www.sciencedirect.com
G Averkin, R Schiltz - … Medicine, Small Animal Clinician: VM, SAC, 1976 - europepmc.org
Summary of the effect of prostalene, a new synthetic prostaglandin, on the breeding efficiency of mares. - Abstract - Europe PMC … Summary of the effect of prostalene, a new …
Number of citations: 7 europepmc.org

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